N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c26-17-10-8-15(9-11-17)23(31)30-25-29-22-19(5-3-7-21(22)33-25)24(32)27-13-12-16-14-28-20-6-2-1-4-18(16)20/h1-2,4,6,8-11,14,19,28H,3,5,7,12-13H2,(H,27,32)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYDBRSLDPFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Core : A common motif in many biologically active compounds.
- Tetrahydrobenzo[d]thiazole : Imparts unique chemical properties and potential interactions with biological targets.
- Chlorobenzamide Group : Enhances binding affinity and may influence pharmacological effects.
The molecular formula for this compound is C20H22ClN3O2S, with a molecular weight of 393.92 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The indole core can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of indole and thiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated that compounds containing indole and thiazole moieties exhibit promising antimicrobial properties. For instance:
- A study evaluated the antimicrobial activity of various indole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL for some derivatives .
- The presence of specific substituents on the indole ring significantly influenced the antibacterial efficacy, highlighting the importance of structural modifications .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated:
- Compounds similar to this compound have shown considerable antitumor activity in vitro. For example, certain benzothiazoles have been reported to inhibit tumor cell proliferation effectively .
- The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
Study 1: Antimicrobial Evaluation
In a recent study published in MDPI, a series of indole-thiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that modifications at specific positions on the indole ring could enhance antibacterial potency significantly. The study concluded that these derivatives hold promise as potential therapeutic agents against resistant bacterial strains .
Study 2: Antitumor Potential
Another research effort focused on the synthesis of thiazole-containing compounds demonstrated their ability to inhibit cancer cell growth in vitro. The study reported that certain derivatives could induce apoptosis in cancer cells through oxidative stress mechanisms . This finding suggests that further exploration of this compound may reveal similar or enhanced antitumor properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through molecular docking studies that reveal binding interactions with key cancer-related targets .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have been evaluated for their efficacy against bacterial and fungal strains. The in vitro studies typically utilize methods such as the turbidimetric method to assess the growth inhibition of pathogens. Compounds with similar scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing thiazole rings have been noted for their anti-inflammatory properties. Experimental models have shown that derivatives can inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that indole-based compounds may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The indole moiety is known to interact with serotonin receptors, which can influence neuroprotection and mood regulation .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells. The molecular docking analysis indicated strong binding affinities to the estrogen receptor, suggesting a potential mechanism for their anticancer activity.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of benzothiazole were synthesized and tested against various pathogens. Results showed that specific compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The carboxamide and benzamido groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Key observations :
-
Acidic hydrolysis (HCl/H₂SO₄, reflux): Cleaves the 4-chlorobenzamido group, producing 4-chlorobenzoic acid and a free amine intermediate .
-
Basic hydrolysis (NaOH, aqueous ethanol): Targets the carboxamide moiety, forming a tetrahydrobenzothiazole-carboxylic acid salt .
Electrophilic Substitution on the Indole Ring
The indole moiety participates in electrophilic substitution at the C-2/C-5 positions. Notable reactions :
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | 70% HNO₃, glacial AcOH, 0°C, 2h | 5-Nitroindole-substituted compound |
| Sulfonation | 20% oleum, 50°C, 4h | Indole-3-sulfonic acid derivative |
Mechanistic studies suggest the indole’s electron-rich C-3 position directs electrophiles to C-2/C-5 via resonance stabilization .
Thiazole Ring Reactivity
The tetrahydrobenzothiazole core undergoes oxidation and ring-opening reactions:
-
Oxidation (H₂O₂/AcOH): Converts the thiazole’s sulfur to sulfoxide/sulfone derivatives .
-
Ring-opening (NaNH₂, DMF): Cleaves the thiazole ring to form mercaptan intermediates .
| Reagent | Product | Application |
|---|---|---|
| 30% H₂O₂, AcOH, 60°C, 6h | Tetrahydrobenzothiazole sulfoxide | Prodrug activation |
| NaNH₂, DMF, 120°C, 3h | 2-Mercaptocyclohexenecarboxamide | Intermediate for cross-coupling |
N-Alkylation of the Indole Nitrogen
The indole’s NH group undergoes alkylation with alkyl halides or epoxides:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Indole-ethylamine moiety | CH₃I, K₂CO₃, DMF, 50°C | N-Methylindole-ethylamine derivative | 82% |
Cross-Coupling Reactions
The chloro substituent on the benzamido group enables palladium-catalyzed couplings:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 4-Biphenylcarboxamide derivative | Enhanced lipophilicity for CNS targeting |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic gastric fluid (pH 1.2): Rapid hydrolysis of carboxamide within 2h.
Critical Analysis of Reaction Pathways
-
The 4-chlorobenzamido group enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling).
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The tetrahydrobenzothiazole ring ’s saturated structure reduces aromaticity, increasing susceptibility to oxidation compared to aromatic thiazoles .
-
Steric hindrance from the indole-ethyl group limits reactivity at the thiazole’s C-2 position .
Preparation Methods
Cyclization of Cyclohexenone with Thiourea
A mixture of cyclohexenone (10 mmol) and thiourea (12 mmol) in ethanol is refluxed in the presence of concentrated hydrochloric acid (2 mL) for 6 hours. The reaction proceeds via acid-catalyzed cyclization, yielding 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. The product is isolated by neutralization with aqueous sodium bicarbonate, followed by filtration and recrystallization from ethanol (yield: 78–85%).
Oxidation to Tetrahydrobenzo[d]Thiazole-4-Carboxylic Acid
The amine intermediate is oxidized to the carboxylic acid derivative using potassium permanganate (KMnO₄) in aqueous sulfuric acid at 60°C for 4 hours. The crude acid is purified via recrystallization from a dimethylformamide (DMF)-water system, yielding 4-carboxy-4,5,6,7-tetrahydrobenzo[d]thiazole (yield: 70–75%).
Introduction of the 4-Chlorobenzamido Group
The C2 position of the thiazole ring is functionalized via acylation with 4-chlorobenzoyl chloride.
Acylation Reaction
To a solution of 4-carboxy-4,5,6,7-tetrahydrobenzo[d]thiazole (5 mmol) in anhydrous dichloromethane (DCM), 4-chlorobenzoyl chloride (6 mmol) and N-ethyl-diisopropylamine (12 mmol) are added under nitrogen atmosphere. The mixture is stirred at 0°C for 30 minutes, followed by warming to room temperature for 12 hours. The product, 2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid, is isolated by washing with 10% ammonium chloride, saturated sodium bicarbonate, and brine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the acylated derivative (yield: 82–88%).
Formation of the Carboxamide Side Chain
The carboxylic acid at C4 is converted to the target carboxamide through coupling with 2-(1H-indol-3-yl)ethylamine.
Activation of the Carboxylic Acid
The acid (4 mmol) is treated with thionyl chloride (SOCl₂, 8 mmol) in dry DCM at reflux for 2 hours. The resulting acyl chloride is isolated by evaporation under reduced pressure.
Amidation with 2-(1H-Indol-3-yl)Ethylamine
The acyl chloride is dissolved in dry DCM and added dropwise to a solution of 2-(1H-indol-3-yl)ethylamine (4.4 mmol) and N-ethyl-diisopropylamine (8.8 mmol) at 0°C. The reaction is stirred for 4 hours at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization from methanol (yield: 75–80%).
Optimization of Reaction Conditions
Critical parameters influencing yields include:
Temperature Control in Acylation
Maintaining temperatures below 5°C during initial reagent mixing minimizes side reactions, as demonstrated in analogous syntheses of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid. Elevated temperatures during hydrolysis steps (60°C) enhance reaction completeness.
Solvent Systems for Purification
Recrystallization from DMF-water mixtures improves purity (>98%) by removing polar byproducts. Silica gel chromatography with ethyl acetate/methanol/ammonia (100:10:0.25) effectively separates amide products.
Characterization and Validation
The final product is characterized via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
